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Abstract

Receptor-Interacting Protein Kinase 1 (RIPK1) has emerged as a critical regulator of cellular
necrosis and inflammation, making it a compelling target for therapeutic intervention in a range
of autoimmune diseases, neurodegenerative disorders, and cancers. GlaxoSmithKline (GSK)
has been at the forefront of developing potent and selective RIPK1 inhibitors. This technical
guide provides an in-depth overview of the discovery, synthesis, and biological evaluation of
key GSK RIPK1 inhibitors, including GSK2982772, GSK'963, and GSK'157 (also known as
GSK2656157). Detailed experimental protocols and signaling pathway diagrams are presented
to facilitate further research and development in this area.

Introduction: RIPK1 as a Therapeutic Target

Receptor-Interacting Protein Kinase 1 (RIPK1) is a serine/threonine kinase that plays a pivotal
role in regulating inflammatory signaling and cell death pathways.[1][2] As a key downstream
effector of the tumor necrosis factor (TNF) receptor superfamily, RIPK1 acts as a molecular
switch, determining whether a cell undergoes apoptosis, necroptosis, or survives. The kinase
activity of RIPK1 is essential for the execution of necroptosis, a form of programmed necrosis
that contributes to the pathogenesis of numerous inflammatory and degenerative diseases.[2]
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Consequently, the development of small molecule inhibitors targeting the kinase function of
RIPK1 has become a major focus of drug discovery efforts.

Discovery of GSK's RIPK1 Inhibitors

GSK has employed various strategies in the discovery of its RIPK1 inhibitor portfolio, most
notably through the screening of DNA-encoded libraries. This approach led to the identification
of the benzoxazepinone scaffold, which ultimately yielded the clinical candidate GSK2982772.

[3]

o GSK2982772: This first-in-class, highly selective RIPK1 inhibitor emerged from a lead
optimization program of a hit identified from a DNA-encoded library screening.[3] It has been
investigated in Phase 2a clinical studies for psoriasis, rheumatoid arthritis, and ulcerative
colitis.

o GSK'963: A structurally distinct, potent, and selective inhibitor of RIPK1, GSK'963 has
demonstrated efficacy in both human and murine cells, making it a valuable tool for
preclinical research.

e GSK'157 (GSK2656157): Initially identified as a potent inhibitor of Protein Kinase R-like
Endoplasmic Reticulum Kinase (PERK), GSK'157 was later found to be a highly potent type
Il inhibitor of RIPK1. This discovery highlighted a dual-activity profile and provided a novel
scaffold for further optimization.

Quantitative Biological Data

The following tables summarize the key quantitative data for the discussed GSK RIPK1
inhibitors.

Table 1: In Vitro Kinase Inhibitory Activity
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Compound Target Kinase IC50 (nM) Assay Type Reference
GSK2982772 RIPK1 6.3 ADP-Glo
Fluorescent
GSK'963 RIPK1 29 o
Polarization
Potent (exact
GSK'157 RIPK1 value not Not Specified
specified)
GSK'157 PERK 0.9 Not Specified
Table 2: Cellular Activity in Necroptosis Assays
. Inducing
Compound Cell Line IC50 (nM) Reference
Agent
Human and TNF-induced
GSK'963 _ _ 1-4
Murine Cells necroptosis
Mouse
Embryonic hTNF + Similar potency
GSK'157
Fibroblasts zVAD.fmk to UAMC-3861
(MEFs)
Not active in
mouse RIPK1- hTNF +
GSK2982772 -
dependent zVAD.fmk

necroptosis

Synthesis and Experimental Protocols
General Synthetic Approach for Novel RIPK1 Inhibitors

Based on the GSK'157 Scaffold

The synthesis of novel RIPK1 inhibitors based on the GSK'157 scaffold involves a multi-step

process, as described in the literature. A common intermediate is first synthesized, followed by

an amide coupling reaction to introduce diversity.
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Experimental Protocol: Synthesis of a Common Intermediate (based on GSK'157 synthetic
route)

o Step A: Reductive Amination: To a solution of the starting ketone in acetic acid at 0°C, add 4-
fluoro-1H-indole and sodium cyanoborohydride (NaBH3CN). Stir the reaction for 10 minutes
at 0°C and then for 1 hour at room temperature.

o Step B: Boc Protection: To the product from Step A in dichloromethane (DCM), add di-tert-
butyl dicarbonate (Boc20) and 4-dimethylaminopyridine (DMAP). Stir the reaction at room
temperature for 48 hours.

o Step C: Bromination: To the Boc-protected intermediate in DCM, add N-bromosuccinimide
(NBS) and stir at room temperature for 1 hour.

o Step D: Borylation: In a mixture of 1,4-dioxane and water, combine the brominated
intermediate, bis(pinacolato)diboron, and potassium acetate (KOAc). Heat the reaction at
80°C for 16 hours.

o Step E: Suzuki Coupling: To the borylated intermediate, add the appropriate coupling partner,
tris(dibenzylideneacetone)dipalladium(0) (Pd2(dba)3), and tri-tert-butylphosphine
tetrafluoroborate ((t-Bu)3PHBF4). Heat the reaction at 90°C for 2 hours.

o Step F: Boc Deprotection: Treat the coupled product with 4N HCI in 1,4-dioxane at room
temperature for 16 hours to yield the common intermediate.

Experimental Protocol: Amide Coupling

e To a solution of the common intermediate in dimethylformamide (DMF), add the desired
carboxylic acid, HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium
3-oxid hexafluorophosphate), and N,N-diisopropylethylamine (DIPEA).

« Stir the reaction at room temperature for 16 hours.

 Purify the final product by chromatography.
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RIPK1 Kinase Inhibitory Assay (ADP-Glo™ Kinase
Assay)

This assay quantifies the amount of ADP produced during a kinase reaction, which is inversely
correlated with the inhibitory activity of a test compound.

Experimental Protocol:

e Prepare a reaction mixture containing recombinant human RIPK1 kinase, the appropriate
substrate, and ATP in a suitable kinase buffer.

o Add serial dilutions of the test compound (e.g., GSK2982772) to the reaction mixture.
 Incubate the reaction at 30°C for a specified period (e.g., 60 minutes).

» Stop the kinase reaction by adding the ADP-Glo™ Reagent. This reagent depletes the
remaining ATP.

» Add the Kinase Detection Reagent to convert the generated ADP to ATP, which then drives a
luciferase/luciferin reaction.

e Measure the luminescence using a plate reader.

o Calculate the IC50 value by plotting the luminescence signal against the compound
concentration.

Cellular Necroptosis Assay

This assay measures the ability of a compound to protect cells from induced necroptosis.
Experimental Protocol:

e Seed cells (e.g., human HT-29 colon adenocarcinoma cells or mouse embryonic fibroblasts)
in a 96-well plate and allow them to adhere overnight.

o Pre-treat the cells with a serial dilution of the test compound for 30 minutes.
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 Induce necroptosis by adding a combination of stimuli, such as human TNF (hTNF) and the

pan-caspase inhibitor zZVAD.fmk.
 Incubate the cells for a period sufficient to induce cell death (e.g., 24-48 hours).

o Assess cell viability using a suitable method, such as CellTiter-Glo® Luminescent Cell
Viability Assay, which measures ATP levels.

o Calculate the IC50 value by plotting cell viability against the compound concentration.

Signaling Pathways and Visualizations

The following diagrams, generated using the DOT language for Graphviz, illustrate the central

role of RIPK1 in cell fate decisions.
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Caption: RIPK1 signaling pathway upon TNFa stimulation.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
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